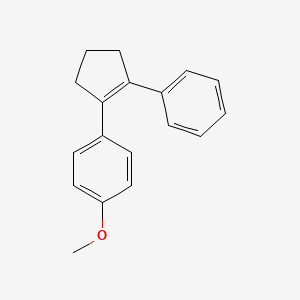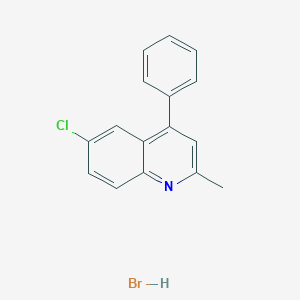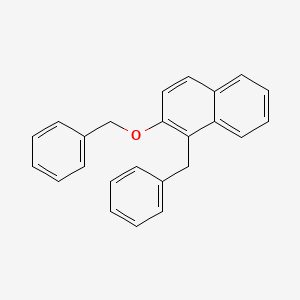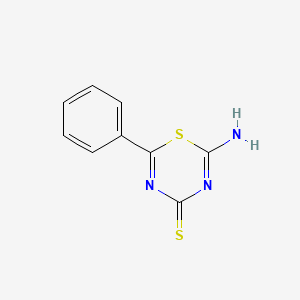
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is a chemical compound that belongs to the class of diazaphospholes. This compound is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further substituted with tetramethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylhydrazine with a phosphorus-containing reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The tetramethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazaphospholes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1H-1,2,4-triazole-3,5-diamine
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1-(naphthalene-2-sulfonyl)-1H-1,2,4-triazole-3,5-diamine
- 1-(4-methoxybenzenesulfonyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is unique due to the presence of a phosphorus atom within its ring structure, which imparts distinct chemical properties compared to similar compounds that contain nitrogen or sulfur atoms. This uniqueness makes it valuable for specific applications where phosphorus chemistry is advantageous.
Propriétés
| 93715-06-1 | |
Formule moléculaire |
C6H13N4P |
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
3-N,3-N,5-N,5-N-tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine |
InChI |
InChI=1S/C6H13N4P/c1-9(2)5-7-8-6(11-5)10(3)4/h11H,1-4H3 |
Clé InChI |
NKDGTFHIZUZNOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NN=C(P1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
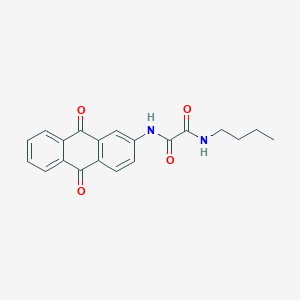
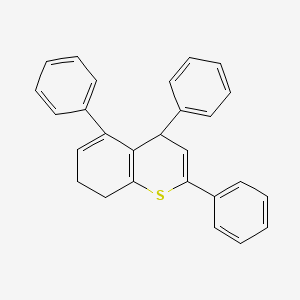
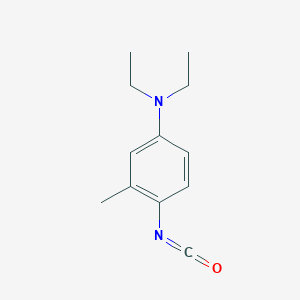
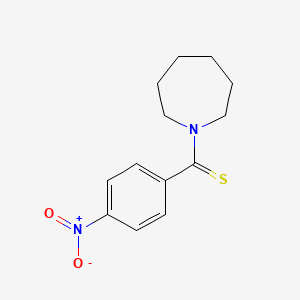
![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
